molecular formula C20H25NO2 B1601227 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl CAS No. 69386-34-1

4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl

Cat. No.: B1601227
CAS No.: 69386-34-1
M. Wt: 311.4 g/mol
InChI Key: KJIBNMFWZIUIOK-UHFFFAOYSA-N
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Description

4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl is a nitrated biphenyl derivative of interest in organic and medicinal chemistry research . Biphenyl scaffolds are fundamental building blocks in synthetic chemistry due to their prevalence in biologically active compounds and materials science . The structure of this compound, featuring sterically hindered tert-butyl groups and an electron-withdrawing nitro group, makes it a valuable intermediate for further chemical transformations. Researchers utilize such functionalized biphenyls in cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings, to construct complex molecular architectures . These structures are significant intermediates for developing compounds with potential pharmacological activities, such as anti-inflammatory, antibacterial, and antitumor agents . The nitro group can serve as a precursor to anilines, which are key functional groups in the synthesis of dyes, agrochemicals, and pharmaceutical candidates . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-1-(4-tert-butylphenyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(20(4,5)6)13-18(17)21(22)23/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIBNMFWZIUIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479101
Record name 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69386-34-1
Record name 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Crystallographic Techniques

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing

X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. For 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl, a key parameter of interest is the dihedral angle between the two phenyl rings. Due to the severe steric hindrance imposed by the ortho-nitro group, this angle is expected to be significantly large, forcing the rings out of planarity.

Analysis of the crystal structure would also reveal the specific bond lengths and angles of the nitro group and the tert-butyl substituents, showing any distortions from idealized geometries caused by steric strain. Furthermore, X-ray diffraction elucidates the crystal packing, showing how individual molecules arrange themselves in the lattice. This includes identifying intermolecular interactions such as van der Waals forces or potential weak C-H···O hydrogen bonds involving the nitro group, which govern the material's bulk properties.

While a specific crystal structure for this compound is not publicly documented, the expected output from such an analysis is summarized in the table below.

ParameterExpected Value/ObservationSignificance
Crystal System e.g., Monoclinic, OrthorhombicDefines the basic symmetry of the unit cell.
Space Group e.g., P2₁/cDescribes the symmetry operations within the unit cell.
Dihedral Angle (C-C-C-C) Expected > 60°Quantifies the twist between the phenyl rings due to steric hindrance from the ortho-nitro group.
C-N Bond Length ~1.47-1.49 ÅProvides insight into the electronic interaction between the nitro group and the aromatic ring.
N-O Bond Lengths ~1.21-1.23 ÅCharacteristic of an aromatic nitro group.
Intermolecular Interactions van der Waals forces, C-H···O contactsDetermines the efficiency of crystal packing and influences physical properties like melting point.

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure and dynamic behavior of molecules in solution. For this compound, a suite of advanced NMR experiments is required to fully assign the proton (¹H) and carbon (¹³C) signals and to understand its conformational properties, particularly the phenomenon of atropisomerism.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectral data of asymmetrically substituted biphenyls.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com It would reveal the connectivity of protons within each of the two distinct aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This allows for the definitive assignment of protonated carbon atoms in the ¹³C spectrum. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is vital for assigning quaternary (non-protonated) carbons and for establishing connectivity across the molecule. For instance, correlations would be observed from the tert-butyl protons to the carbons of the phenyl ring they are attached to, and from the aromatic protons to the carbons of the adjacent ring, confirming the biphenyl (B1667301) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. harvard.edu NOESY is particularly powerful for determining conformation. It would show spatial proximity between the ortho-protons of one ring and the substituents (like the nitro group) on the other ring, providing direct evidence of the twisted conformation around the biphenyl axis.

The table below outlines the predicted NMR assignments and key correlations.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC/NOESY Correlations
tert-Butyl (4-position) ~1.3~34 (C), ~31 (CH₃)Protons correlate to C3, C4, C5 of their own ring.
tert-Butyl (4'-position) ~1.3~34 (C), ~31 (CH₃)Protons correlate to C3', C4', C5' of their own ring.
Aromatic Protons 7.0 - 8.0120 - 150COSY correlations establish intra-ring connectivity. HMBC correlations link protons to carbons in the other ring. NOESY correlations confirm through-space proximity between rings.
Nitro-substituted Ring Carbons C1: ~135, C2: ~150-C1 and C2 are quaternary and assigned via HMBC from nearby protons.

The substitution pattern of this compound, with a bulky nitro group at an ortho position, creates a high barrier to rotation around the C1-C1' single bond. chiralpedia.com This restricted rotation gives rise to atropisomerism, a form of axial chirality where the molecule can exist as a pair of non-superimposable, mirror-image enantiomers (rotational isomers or rotamers). nih.gov

Dynamic NMR (DNMR) spectroscopy is the primary technique used to quantify the energy barrier to this rotation. researchgate.net By recording NMR spectra at different temperatures (Variable Temperature NMR), the rate of interconversion between the atropisomers can be measured.

At low temperatures: If the rotation is slow on the NMR timescale, the two phenyl rings and their respective substituents are chemically non-equivalent. This would result in a more complex spectrum with separate signals for corresponding protons and carbons on each ring.

At high temperatures: If sufficient thermal energy is provided to overcome the rotational barrier, the rotation becomes fast on the NMR timescale. This rapid interconversion averages the chemical environments, leading to a simpler spectrum where the two rings appear more symmetric.

Coalescence Temperature (T_c): In the intermediate range, as the temperature is increased, the distinct signals for the atropisomers will broaden, merge into a single broad peak, and finally sharpen into the time-averaged signal. The temperature at which the separate peaks merge is known as the coalescence temperature.

The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the frequency separation of the signals using the Eyring equation. Atropisomers are generally classified by their rotational stability; a barrier greater than ~84 kJ/mol (20 kcal/mol) indicates that the isomers may be stable enough to be isolated at room temperature. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. labmanager.com These techniques are excellent for identifying the functional groups present in this compound. The parent compound, 4,4'-di-tert-butylbiphenyl (B167987), has been characterized by these methods. nih.govnist.gov For the nitrated derivative, the most informative signals would be those from the nitro group.

FTIR Spectroscopy: Measures the absorption of infrared radiation. It is particularly sensitive to polar bonds.

Raman Spectroscopy: Measures the inelastic scattering of laser light. It is highly sensitive to non-polar, symmetric bonds and is often complementary to FTIR. It is especially useful for analyzing aqueous samples. labmanager.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Nitro (NO₂) Group Asymmetric Stretch~1520 - 1560Strong in FTIR
Nitro (NO₂) Group Symmetric Stretch~1345 - 1385Strong in FTIR
Aromatic C-H Stretch3000 - 3100FTIR/Raman
Aliphatic C-H (tert-butyl) Stretch2850 - 3000Strong in FTIR/Raman
Aromatic C=C Ring Stretch1400 - 1600FTIR/Raman

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound (C₂₀H₂₅NO₂), the calculated exact mass is 311.18853 Da.

Key expected fragmentation pathways include:

Loss of a methyl radical: The most common initial fragmentation for a tert-butyl group is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation. The resulting fragment ion would have an m/z of [M-15]⁺.

Fragmentation of the nitro group: The nitro group can fragment in several ways, including the loss of a nitro radical (•NO₂) to give [M-46]⁺ or the loss of a nitric oxide radical (•NO) to give [M-30]⁺.

McLafferty-type rearrangements: While less common for this specific structure, complex rearrangements can occur.

IonCalculated m/zElemental FormulaDescription
[M]⁺• 311.1885C₂₀H₂₅NO₂⁺•Molecular Ion
[M - CH₃]⁺ 296.1647C₁₉H₂₂NO₂⁺Loss of a methyl radical from a tert-butyl group.
[M - NO₂]⁺ 265.1956C₂₀H₂₅⁺Loss of a nitro radical.
[M - C₄H₉]⁺ 254.1072C₁₆H₁₄NO₂⁺Loss of a tert-butyl radical.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment and Chirality Induction in Atropisomeric Derivatives

Given the high probability of stable atropisomerism, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for studying the stereochemistry of this compound. wikipedia.org If the rotational isomers can be separated (e.g., by chiral chromatography), these methods can be used to characterize the individual enantiomers.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org

Circular Dichroism (CD): Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum consists of positive or negative peaks, known as Cotton effects, which correspond to the electronic absorption bands of the molecule's chromophores (in this case, the nitrobiphenyl system). scilit.com

The two separated atropisomers would be expected to produce mirror-image CD and ORD spectra. The sign of the Cotton effect in the CD spectrum can often be correlated, sometimes with the aid of computational chemistry, to the absolute configuration (Ra or Sa) of the chiral axis. This provides the final, definitive piece of stereochemical information for the atropisomeric molecule.

Theoretical and Computational Chemistry Studies on 4,4 Di Tert Butyl 2 Nitro 1,1 Biphenyl

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl, these calculations can elucidate the influence of its substituents on the geometry and electronic distribution of the biphenyl (B1667301) framework.

The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure, a process known as geometry optimization. Both Density Functional Theory (DFT) and ab initio methods are employed for this purpose. nih.gov DFT methods, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311G(d,p)), offer a good balance between computational cost and accuracy for organic molecules. nih.govyoutube.com Ab initio methods, like Møller–Plesset perturbation theory (MP2), provide a higher level of theory but are more computationally demanding. providence.edu

For this compound, geometry optimization would likely reveal a non-planar structure. The steric repulsion between the ortho-nitro group and the hydrogens on the adjacent phenyl ring, as well as the bulky tert-butyl groups, forces the two phenyl rings to adopt a twisted conformation. The dihedral angle between the two phenyl rings is a critical parameter determined through these calculations.

By performing these calculations, an energy landscape can be mapped out, identifying not only the ground state geometry but also various local minima and the transition states that connect them. This landscape is crucial for understanding the molecule's conformational flexibility.

Illustrative Data Table: Calculated Geometric Parameters

ParameterRepresentative Calculated ValueMethod/Basis Set
C-C (inter-ring) bond length1.49 ÅDFT/B3LYP/6-31G(d)
Phenyl ring dihedral angle60-80°DFT/B3LYP/6-31G(d)
C-N (nitro group) bond length1.47 ÅDFT/B3LYP/6-31G(d)
O-N-O bond angle~125°DFT/B3LYP/6-31G(d)

Note: These are representative values based on calculations of similar substituted biphenyls. Actual values would require specific computation for the title compound.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netyoutube.com

For this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a potential electron acceptor. researchgate.net The HOMO, on the other hand, would likely be distributed across the electron-rich biphenyl rings. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. uni-muenchen.delibretexts.orgyoutube.com For this compound, the MEP map would likely show a region of negative potential (typically colored red or orange) around the oxygen atoms of the nitro group, indicating a site susceptible to electrophilic attack. researchgate.netwalisongo.ac.id Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings.

Illustrative Data Table: FMO Energies

OrbitalRepresentative Energy (eV)Significance
HOMO-6.5Electron-donating ability
LUMO-2.0Electron-accepting ability
HOMO-LUMO Gap4.5Chemical reactivity and stability

Note: These are typical energy values for nitroaromatic compounds. Specific calculations are needed for the title compound.

Computational Modeling of Conformational Dynamics and Rotational Barriers in Atropisomers

Due to the restricted rotation around the single bond connecting the two phenyl rings, this compound can exist as atropisomers—stereoisomers that are stable enough to be isolated. slideshare.netpharmaguideline.com Computational modeling is instrumental in quantifying the energy barrier to this rotation. providence.eduwuxibiology.com

By systematically rotating one phenyl ring relative to the other and calculating the energy at each step (a process called a potential energy scan or torsion scan), a rotational energy profile can be generated. wuxibiology.com This profile reveals the energy of the ground state conformers and the transition state for their interconversion. The height of this barrier determines the stability of the atropisomers. mdpi.com A barrier greater than ~22 kcal/mol at room temperature is generally sufficient to allow for the isolation of individual atropisomers. wuxibiology.com Given the bulky ortho-nitro group, it is highly probable that this compound exhibits a significant rotational barrier. ulisboa.ptresearchgate.net

Illustrative Data Table: Rotational Barrier Calculations

ParameterRepresentative Calculated ValueSignificance
Ground State Dihedral Angle~70°Most stable conformation
Transition State Dihedral Angle0° (planar) or 90°Highest energy point during rotation
Rotational Energy Barrier (ΔG‡)> 25 kcal/molStability of atropisomers

Note: These values are estimations based on similarly substituted biphenyls. uu.nl The actual barrier would depend on the specific interactions within the molecule.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds. DFT calculations, using methods like GIAO (Gauge-Including Atomic Orbital), can predict the 1H and 13C NMR chemical shifts. nih.govaps.orgcomporgchem.com For this compound, these calculations would be particularly useful in assigning the signals of the aromatic protons and carbons, which are in a complex chemical environment. The predicted shifts can be correlated with experimental data to confirm the structure. rsc.orgliverpool.ac.uk

Similarly, the calculation of vibrational frequencies (IR and Raman spectra) can be performed. nih.govnih.gov The predicted spectrum would show characteristic peaks for the nitro group (symmetric and asymmetric stretches), the C-H bonds of the aromatic rings and tert-butyl groups, and the C-C stretching modes of the biphenyl backbone. Comparing the calculated and experimental spectra can help to confirm the identity and purity of the compound.

Simulation of Reaction Mechanisms and Transition States (e.g., Electrophilic Substitution, Reduction Pathways)

Computational chemistry allows for the detailed investigation of potential reaction pathways. For this compound, two important reactions to consider are electrophilic aromatic substitution and the reduction of the nitro group.

In an electrophilic aromatic substitution reaction, the location of the attack on the biphenyl rings is governed by the directing effects of the existing substituents. chemtube3d.comwolfram.com The nitro group is a deactivating meta-director, while the alkyl groups are activating ortho, para-directors. Computational modeling can determine the most likely site of substitution by calculating the energies of the intermediate carbocations (Wheland intermediates) for attack at each possible position. The pathway with the lowest activation energy will be the most favored.

The reduction of the nitro group to an amino group is a common transformation for nitroaromatics. researchgate.netrsc.org Computational studies can model the stepwise reduction process, which may involve nitroso and hydroxylamine (B1172632) intermediates. mdpi.comacs.orgresearchgate.net By calculating the energies of the reactants, intermediates, transition states, and products, the entire reaction profile can be mapped out, providing insights into the reaction mechanism and the factors that influence the reaction rate. nih.gov

Solvation Effects and Molecular Dynamics Simulations (if applicable to solution-phase processes)

Many chemical reactions and processes occur in solution. The solvent can have a significant impact on the conformation, reactivity, and spectroscopic properties of a molecule. tandfonline.com Computational models can account for these solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. researchgate.netacs.org

For this compound, studying solvation effects would be important for understanding its behavior in different solvent environments. For example, the rotational barrier of the atropisomers might be different in a polar solvent compared to a nonpolar one.

Molecular dynamics (MD) simulations can provide a time-resolved picture of the molecule's behavior in solution. researchgate.netaip.org An MD simulation of this compound in a solvent box would show how the molecule moves, rotates, and interacts with the surrounding solvent molecules over time. This can provide valuable information about its conformational flexibility and the stability of its atropisomers in a realistic environment.

Investigation of Reactivity and Reaction Mechanisms of 4,4 Di Tert Butyl 2 Nitro 1,1 Biphenyl

Reduction Chemistry of the Nitro Group:

The reduction of the nitro group in aromatic compounds is a well-established transformation that can lead to a variety of products, including nitrosoarenes, hydroxylamines, and amines, depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation Pathways and Product Formation

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to their corresponding anilines. For 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl, this transformation is expected to proceed to yield 2-amino-4,4'-di-tert-butyl-1,1'-biphenyl. The reaction typically involves the use of a metal catalyst such as palladium, platinum, or nickel on a solid support like carbon, in the presence of hydrogen gas.

The generally accepted pathway for the catalytic hydrogenation of a nitro group involves a series of intermediates. Initially, the nitro group is reduced to a nitroso group, which is then further reduced to a hydroxylamine (B1172632). The hydroxylamine intermediate is typically not isolated under these conditions and is rapidly converted to the final amine product. For some nitroarenes, the N-phenylhydroxylamine intermediate has been observed during the course of the reaction. rsc.org

Table 1: Expected Products of Catalytic Hydrogenation

Starting Material Catalyst Product

Electrochemical Reduction Mechanisms and Intermediates

The electrochemical reduction of nitroaromatic compounds has been extensively studied and generally proceeds through a series of single-electron transfer steps. In aprotic media, the initial step is the reversible formation of a radical anion. This can then undergo further reduction to a dianion, which may be protonated by a suitable source to yield the nitroso derivative. Subsequent reduction and protonation steps lead to the hydroxylamine and finally the amine.

In protic media, the reduction of nitrobenzene (B124822) derivatives typically involves a four-electron, four-proton process to form the corresponding phenylhydroxylamine, which can then be further reduced in a two-electron, two-proton step to the aniline (B41778). For sterically hindered nitro compounds, the electrochemical behavior can be influenced by the orientation of the nitro group with respect to the aromatic ring, which affects the initial electron transfer step.

For this compound, the significant steric hindrance around the nitro group, caused by the adjacent phenyl ring and the tert-butyl group, would likely influence the reduction potential and the stability of the intermediates. While specific electrochemical data for this compound is scarce, studies on other hindered nitroarenes suggest that the reduction process would still lead to the formation of the corresponding amine, though potentially at more negative potentials compared to unhindered analogues.

Chemical Reduction to Amines and Other Functionalized Derivatives

A variety of chemical reagents can be employed to reduce the nitro group of this compound to the corresponding amine. Common methods include the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic transfer hydrogenation (e.g., using hydrazine (B178648) or sodium borohydride (B1222165) with a catalyst). These methods are generally robust and tolerate a wide range of other functional groups.

The reduction using iron powder in an acidic medium is a classic and effective method for the synthesis of anilines from nitroarenes. nih.gov Another powerful method is the use of sodium borohydride in the presence of a suitable catalyst, which can efficiently reduce nitro compounds to amines. nih.gov The choice of reducing agent can sometimes allow for the isolation of intermediate reduction products. For instance, milder reducing agents or specific reaction conditions can favor the formation of hydroxylamines.

Aromatic Substitution Reactions on the Biphenyl (B1667301) Core:

The biphenyl core of this compound presents multiple sites for aromatic substitution reactions. The regioselectivity of these reactions is dictated by the combined electronic and steric effects of the nitro and tert-butyl substituents.

Electrophilic Aromatic Substitution: Regioselectivity and Steric Hindrance Effects

In electrophilic aromatic substitution (EAS), the nitro group is a strong deactivating group and a meta-director. Therefore, the phenyl ring containing the nitro group (ring A) is significantly less reactive towards electrophiles than the second phenyl ring (ring B). The tert-butyl groups are weakly activating ortho, para-directors.

Electrophilic attack will preferentially occur on ring B. The 4'-tert-butyl group on this ring will direct incoming electrophiles to the positions ortho to it (positions 3' and 5'). The position para to the 4'-tert-butyl group is already substituted by the other phenyl ring.

However, the significant steric bulk of the tert-butyl groups and the twisted nature of the biphenyl system will play a crucial role. numberanalytics.comyoutube.com The positions ortho to the tert-butyl groups are sterically hindered, which can disfavor substitution at these sites, especially with bulky electrophiles. youtube.com Therefore, the regioselectivity will be a balance between the electronic directing effects and steric hindrance.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Ring of Attack Directing Groups Predicted Position of Attack Rationale
Ring A (with NO₂) NO₂ (deactivating, m-director), C1-Ar (deactivating) Highly disfavored The nitro group strongly deactivates the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution: Vicarious and Cine-Substitution Pathways

The nitro group strongly activates the aromatic ring to which it is attached (ring A) towards nucleophilic aromatic substitution (SNA_r). This allows for the displacement of a leaving group or, in some cases, a hydrogen atom.

Vicarious Nucleophilic Substitution (VNS): This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. wikipedia.orgorganic-chemistry.org In the case of this compound, a carbanion bearing a leaving group can attack the nitro-substituted ring. The nitro group directs the incoming nucleophile to the positions ortho and para to it. The position para to the nitro group (position 5) is sterically accessible. The position ortho to the nitro group (position 3) is also electronically favored, but may experience some steric hindrance from the adjacent phenyl ring. VNS reactions are known to be sensitive to steric effects. nih.gov

Cine-Substitution: In cine-substitution, the incoming nucleophile attacks a position adjacent to the one bearing the leaving group, with the leaving group being eliminated in a subsequent step. arkat-usa.orgrsc.org For nitroarenes, the nitro group itself can sometimes act as the leaving group. These reactions often proceed through complex mechanisms and can lead to substitution at positions that are not directly activated by the leaving group. While theoretically possible, specific examples of cine-substitution on a system like this compound are not documented in the searched literature.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Amino-4,4'-di-tert-butyl-1,1'-biphenyl
Nitrosoarenes
Hydroxylamines
Amines
N-phenylhydroxylamine
Palladium
Platinum
Nickel
Sodium borohydride
Hydrazine
Tin

Photoinduced Transformations and Excited State Reactivity

The photochemistry of nitroaromatic compounds is a rich and extensively studied field. While specific studies on the photoinduced transformations of this compound are not extensively documented in readily available literature, the reactivity can be inferred from the behavior of related nitrobiphenyl and nitroarene systems. The presence of the nitro group introduces low-lying n,π* and π,π* triplet excited states, which are key to its photochemical reactivity.

Upon UV irradiation, nitroaromatic compounds can undergo a variety of transformations. A common pathway involves the reduction of the nitro group. For instance, in the presence of a hydrogen donor solvent, the excited state of the nitro group can abstract a hydrogen atom, initiating a radical cascade that can lead to the formation of nitroso, azoxy, or amino compounds.

Another significant photoinduced reaction of 2-nitrobiphenyls is intramolecular cyclization to form carbazoles. acs.org While this reaction is often thermally promoted, photochemical pathways can also be envisioned. The excited state of the nitro group can interact with the adjacent phenyl ring, leading to cyclization and deoxygenation to furnish the carbazole (B46965) skeleton. The presence of the bulky tert-butyl groups at the 4 and 4' positions may influence the quantum yield and efficiency of such cyclizations by affecting the conformation and excited-state geometry of the biphenyl system.

It is also important to consider the potential for photosubstitution reactions. In some cases, the nitro group in an excited state can be displaced by a nucleophile present in the reaction medium. The feasibility of such a reaction for this compound would depend on the nature of the nucleophile and the solvent conditions.

Table 1: Plausible Photoinduced Transformations of this compound (Inferred from Related Systems)

Transformation TypePotential Product(s)Reagents/ConditionsNotes
Photoreduction4,4'-Di-tert-butyl-2-nitroso-1,1'-biphenyl, 2-Amino-4,4'-di-tert-butyl-1,1'-biphenylUV light, H-donor solvent (e.g., isopropanol)Stepwise reduction of the nitro group.
Photocyclization2,7-Di-tert-butylcarbazoleUV light, possibly in the presence of a reducing agent (e.g., phosphite)A known reaction for 2-nitrobiphenyls. acs.org
PhotosubstitutionVaries depending on nucleophileUV light, nucleophile (e.g., CN-, OCH3-)The electron-withdrawing nitro group activates the ring towards nucleophilic attack in the excited state.

Radical Reactions Involving the Biphenyl Moiety

The biphenyl moiety of this compound can participate in radical reactions, primarily through the formation of a radical anion. The parent compound, 4,4'-di-tert-butylbiphenyl (B167987), is known to accept an electron from an alkali metal, such as lithium, to form a stable radical anion. chemicalbook.comsigmaaldrich.com This radical anion is a potent single-electron transfer (SET) reagent used in various organic transformations.

The presence of the electron-withdrawing nitro group at the 2-position is expected to significantly influence the formation and reactivity of the radical anion. The nitro group will lower the reduction potential of the biphenyl system, making the formation of the radical anion more favorable. The unpaired electron in the radical anion will be delocalized over the entire biphenyl-nitro system, with a significant spin density expected on the nitro group and the aromatic rings.

This radical anion can participate in a variety of reactions, including:

Cleavage of C-X bonds: The radical anion can act as a reducing agent to cleave bonds in other molecules, such as alkyl or aryl halides.

Initiation of polymerization: It can be used to initiate anionic polymerization of suitable monomers.

Reductive chemistry: The radical anion itself can undergo further reduction or participate in dimerization and other coupling reactions.

The bulky tert-butyl groups play a crucial role in stabilizing the radical anion by preventing intermolecular reactions, such as dimerization, that could lead to decomposition.

Table 2: Formation and Potential Reactivity of the Radical Anion of this compound

Reaction TypeReactant(s)Product(s)/OutcomeKey Features
Radical Anion FormationThis compound, Alkali Metal (e.g., Li, Na, K)[this compound]•-The nitro group facilitates the reduction. The radical anion is a colored species.
Single Electron TransferRadical Anion, Alkyl Halide (R-X)This compound, R• + X-The radical anion is regenerated, and an alkyl radical is formed, which can undergo further reactions.

Derivatization Strategies and Functional Group Interconversions on the Tert-butyl and Nitro Groups

The tert-butyl and nitro groups on the this compound scaffold offer opportunities for a variety of derivatization and functional group interconversion reactions, allowing for the synthesis of a range of novel compounds.

Reactions of the Nitro Group:

The nitro group is a versatile functional group that can be transformed into a wide array of other functionalities. The most common transformation is its reduction to an amino group.

Reduction to Amine: The reduction of the nitro group to an amine (4,4'-di-tert-butyl-[1,1'-biphenyl]-2-amine) is a key transformation that opens up a vast area of subsequent derivatization chemistry. This can be achieved using various reducing agents.

Catalytic Hydrogenation: Using catalysts like Pd/C, PtO₂, or Raney Ni under a hydrogen atmosphere is a clean and efficient method.

Metal/Acid Reduction: Classical methods using metals like Sn, Fe, or Zn in the presence of an acid (e.g., HCl) are also effective. masterorganicchemistry.com

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for this reduction.

Once the amine is formed, it can undergo a plethora of reactions, including diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -X), acylation to form amides, alkylation, and formation of Schiff bases.

Table 3: Interconversion of the Nitro Group in this compound

ReactionReagentsProduct Functional Group
ReductionH₂, Pd/C or Sn/HClAmine (-NH₂)
Partial ReductionZn/NH₄ClHydroxylamine (-NHOH)
Reduction and CyclizationP(OEt)₃Carbazole

Reactions of the Tert-butyl Groups:

The tert-butyl groups are generally robust and unreactive. However, under specific conditions, they can be involved in or influence reactions.

Positional Protective Group: The tert-butyl group can be used as a removable positional protective group in electrophilic aromatic substitution reactions. acs.org While the tert-butyl groups in this compound are already in place, this concept is important in the synthesis of related, highly substituted biphenyls. The de-tert-butylation can be achieved using a strong acid like trifluoroacetic acid or aluminum chloride.

Electrophilic Substitution: The tert-butyl groups are ortho,para-directing and activating. However, the presence of the deactivating nitro group will strongly influence the regioselectivity of any further electrophilic substitution on the biphenyl rings. The positions ortho to the tert-butyl groups and meta to the nitro group would be the most likely sites for substitution, although steric hindrance from the existing tert-butyl groups would be a significant factor.

Advanced Analytical Methods for Detection and Quantification in Complex Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of analytical separation science, enabling the isolation of target analytes from a mixture. For a compound with the structural characteristics of 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust platforms for separation and purity assessment.

HPLC is a highly versatile technique for the analysis of non-volatile or thermally labile compounds. For nitrobiphenyls and related structures, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For this compound, the bulky tert-butyl groups and the biphenyl (B1667301) structure confer significant hydrophobicity, making it well-suited for retention on standard C18 or C8 columns. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). cdc.govsielc.com To ensure good peak shape and resolution, especially for acidic or basic impurities, a modifier such as formic acid, trifluoroacetic acid (TFA), or phosphoric acid is often added to the mobile phase. sielc.comsigmaaldrich.com Isocratic elution (constant mobile phase composition) can be used for simple mixtures, while gradient elution (changing mobile phase composition) is necessary for complex samples containing compounds with a wide range of polarities. sigmaaldrich.com

A variety of detection modes can be coupled with HPLC for the analysis of nitroaromatic compounds:

UV-Visible (UV-Vis) Detection: The nitroaromatic structure of the target compound contains a chromophore that absorbs light in the ultraviolet-visible region. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is particularly useful as it can acquire the entire UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment. cdc.govscielo.br For similar biphenyl compounds, detection is often performed at around 254 nm. scielo.br

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, and is discussed in more detail in section 6.2.1.

Evaporative Light Scattering Detection (ELSD): For impurities that lack a strong chromophore, ELSD can be a valuable alternative. This detector responds to any analyte that is less volatile than the mobile phase.

The following table summarizes typical HPLC conditions used for the analysis of related compounds, which can serve as a starting point for method development for this compound.

ParameterCondition for Biphenyls/Metabolites scielo.brCondition for Nitrosamines sigmaaldrich.comCondition for Nitrobenzene (B124822) sielc.com
Column Luna C18Supel™ Carbon LC (Porous Graphitic Carbon)Newcrom R1 (Reversed-Phase)
Mobile Phase Water / Acetonitrile (30/70, v/v)A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFAAcetonitrile, Water, and Phosphoric Acid
Elution IsocraticGradientIsocratic
Flow Rate Not Specified0.5 mL/minNot Specified
Detector Diode-Array Detector (DAD) at 254 nmUV, 230 nmUV or MS
Column Temp. Not Specified90 °CNot Specified

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. While some nitroaromatic compounds can be analyzed directly by GC, others, particularly those with polar functional groups, may require derivatization to improve their volatility and chromatographic behavior. researchgate.netresearchgate.net Derivatization modifies the analyte to a form that is more amenable to GC analysis. sigmaaldrich.comjfda-online.com

For a compound like this compound, its volatility should be sufficient for direct GC analysis. A standard non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or RTx-5MS), would be a suitable choice for separation. nih.gov

When coupled with a mass spectrometer, GC provides a definitive analytical tool. The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification. For nitroaromatics, electron capture detectors (ECD) or nitrogen-phosphorus detectors (NPD) can also be used for selective and sensitive detection. epa.gov

If the analysis of more polar degradation products or related compounds containing active hydrogens (-OH, -NH, -COOH) is required, derivatization becomes essential. Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. researchgate.netsigmaaldrich.com This process reduces the polarity and increases the volatility of the analytes, leading to improved peak shape and thermal stability during GC analysis. researchgate.net

The table below outlines typical GC-MS conditions applicable to the analysis of nitroaromatic compounds.

ParameterCondition for Nitroaromatic Compounds nih.govCondition for Nitrosamines thermofisher.com
Column RTx-5MS (60 m x 0.25 mm, 0.25 µm film)Not Specified
Injector Splitless, 270 °CNot Specified
Oven Program 84°C (1 min), ramp 8°C/min to 200°C (2 min), ramp 10°C/min to 300°C (15 min)Not Specified
Detector Ion Trap Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization Electron Ionization (EI)Electron Ionization (EI), 40 eV

Hyphenated Techniques for Structural Confirmation and Trace Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the structural elucidation of unknown compounds and the analysis of trace-level analytes in complex matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying compounds in highly complex mixtures. This technique is particularly well-suited for studying the degradation products of this compound, which may be formed through environmental or metabolic processes.

In an LC-MS/MS system, after separation by the LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. A specific ion (the precursor ion) corresponding to the analyte of interest is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection of trace amounts of degradation products even in the presence of high concentrations of matrix components. nih.govresearchgate.net

For instance, studies on the degradation of other nitro-organic compounds, like nitroplasticizers, have successfully used high-resolution LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) to identify numerous degradation products by analyzing their fragmentation patterns in both positive and negative ionization modes. nih.gov This approach would be highly applicable to tracking the fate of this compound and characterizing its transformation products.

Gas chromatography-infrared spectroscopy (GC-IR), often performed as GC-FTIR (Fourier Transform Infrared), is a hyphenated technique that provides structural information complementary to mass spectrometry. After separation by the GC column, the eluting compounds pass through a light pipe or are trapped on a cooled surface, where their infrared spectrum is recorded. chromatographytoday.com

Advanced Sample Preparation Techniques for Complex Mixtures

The successful analysis of trace compounds in complex matrices, such as soil, water, or biological tissues, is critically dependent on the sample preparation step. The goal is to isolate the analyte of interest from interfering matrix components and to concentrate it to a level suitable for detection. chromatographyonline.comchromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a highly selective and widely used sample preparation technique. chromatographyonline.comnih.gov It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte can be retained on the sorbent while the matrix passes through, after which the analyte is eluted with a small volume of a strong solvent. Alternatively, the interferences can be retained while the analyte passes through unretained. For a moderately non-polar compound like this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) would be appropriate for extraction from aqueous samples. mdpi.comthermofisher.com The sample would first be loaded onto the conditioned and equilibrated cartridge, followed by a wash step with a weak solvent to remove polar interferences, and finally, elution of the target analyte with a strong organic solvent like methanol or acetonitrile. chromatographyonline.com Magnetic solid-phase extraction (MSPE), which uses magnetic sorbent particles, simplifies the separation process by using an external magnet, eliminating the need for centrifugation or filtration. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. phenomenex.comyoutube.com The sample is dissolved in one solvent, and another, immiscible solvent is added. After vigorous mixing, the two phases are allowed to separate. youtube.com The analyte partitions between the two phases according to its partition coefficient. For extracting this compound from an aqueous matrix, a non-polar organic solvent such as hexane, dichloromethane, or ethyl acetate (B1210297) would be effective. By adjusting the pH of the aqueous phase, it is possible to selectively extract acidic or basic impurities, further cleaning up the sample. libretexts.org

The choice of sample preparation technique depends on the nature of the sample matrix, the concentration of the analyte, and the required level of cleanup. chromatographyonline.com Often, a combination of techniques is employed to achieve the desired sensitivity and selectivity for the final analysis.

Environmental Fate and Degradation Pathways of Nitro Substituted Biphenyls

Photodegradation Mechanisms in Aqueous and Atmospheric Environments

No studies were found that specifically investigate the photodegradation of 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl in either aqueous or atmospheric environments. Therefore, its susceptibility to direct or indirect photolysis, the potential resulting transformation products, and the kinetics of these reactions are unknown.

While general principles of photochemistry suggest that nitroaromatic compounds can undergo photodegradation, specific pathways and rates are highly dependent on the individual chemical structure and the environmental matrix. Without experimental data, any discussion of the photodegradation mechanisms of this compound would be speculative.

Chemical Degradation Pathways (e.g., Hydrolysis, Oxidation, Reduction)

There is no available research on the specific chemical degradation pathways of this compound.

Hydrolysis: Biphenyls are generally resistant to hydrolysis due to the stability of the carbon-carbon bond linking the phenyl rings. The presence of a nitro group and tert-butyl groups is not expected to render the biphenyl (B1667301) linkage susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). However, without specific studies, the rate of hydrolysis for this compound remains uncharacterized.

Oxidation: Information regarding the oxidation of this compound by environmentally relevant oxidants such as hydroxyl radicals (•OH) in the atmosphere or water is not available. The rate of such reactions would be necessary to estimate its atmospheric lifetime and its persistence in aquatic systems.

Reduction: The nitro group on the biphenyl structure suggests that reduction could be a potential transformation pathway, particularly under anaerobic conditions where it could be reduced to an amino group (forming 4,4'-Di-tert-butyl-2-amino-1,1'-biphenyl). However, no studies have been published to confirm this pathway or its rate for this specific compound.

Biotransformation and Microbial Degradation Studies

No studies were found that focus on the biotransformation or microbial degradation of this compound. The microbial catabolism of nitroaromatic compounds is known to occur through various pathways, often initiated by the reduction of the nitro group or by dioxygenase enzymes. researchgate.net However, the steric hindrance from the two bulky tert-butyl groups and the substitution pattern on the biphenyl rings could significantly influence its bioavailability and susceptibility to microbial enzymes. Without specific research, it is not possible to determine the microorganisms, enzymatic systems, or metabolic pathways that might be involved in its transformation.

Fate in Soil and Water Systems: Sorption and Leaching Behavior

Specific experimental data on the sorption and leaching of this compound in soil and water systems are not available in the literature.

Sorption: The behavior of a chemical in soil and aquatic environments is largely governed by its tendency to adsorb to soil organic carbon and clay particles. This is often estimated by the soil organic carbon-water (B12546825) partition coefficient (Koc). Compounds with high Koc values are less mobile. Given the nonpolar nature of the di-tert-butyl-biphenyl structure, it is expected to have a significant affinity for organic matter and thus a high Koc value. However, no experimentally determined or estimated Koc values for this specific compound were found. General studies on biphenyl sorption indicate that it binds to soil minerals, a process influenced by soil organic matter content.

Leaching: Leaching potential is inversely related to sorption. A compound that sorbs strongly to soil is less likely to leach into groundwater. While it can be inferred that this compound would have low leaching potential due to its expected high sorption, there are no specific studies or modeling data to confirm this.

Data Tables

Due to the lack of specific research on this compound, the following data tables could not be populated with experimental or theoretical findings. They are presented as a template for the type of data required for a comprehensive environmental fate assessment.

Table 1: Photodegradation Data for this compound This table is intentionally left blank as no specific data was found.

Parameter Medium Condition Half-life Transformation Products Reference

Table 2: Chemical Degradation Data for this compound This table is intentionally left blank as no specific data was found.

Degradation Pathway Medium Condition Rate Constant Half-life Products Reference
Hydrolysis
Oxidation
Reduction

Table 3: Biotransformation Data for this compound This table is intentionally left blank as no specific data was found.

Organism/System Condition Pathway Transformation Products Reference

Table 4: Soil and Water Fate Data for this compound This table is intentionally left blank as no specific data was found.

Parameter Soil/Sediment Type Value Method Reference
Sorption (Koc)
Leaching Potential

Academic Applications in Materials Science and Organic Synthesis Excluding Biological/clinical

Use as a Precursor in the Synthesis of Advanced Organic Materials

The chemical architecture of 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl provides a versatile platform for the synthesis of a variety of advanced organic materials, including ligands for catalysis and compounds with potential for optoelectronic applications. The key to its utility lies in the chemical transformations of the nitro group.

Transformation to Carbazoles for Optoelectronic Materials

A significant application of 2-nitrobiphenyl (B167123) derivatives is their conversion into carbazoles, a class of nitrogen-containing heterocyclic compounds widely recognized for their exceptional electronic and photophysical properties. These properties make them valuable components in the design of organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.

The synthesis of carbazoles from 2-nitrobiphenyls is typically achieved through a reductive cyclization reaction. A common and effective method is the Cadogan reaction, which involves the deoxygenation of the nitro group using a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃). nih.govamazonaws.comacs.org The reaction proceeds through a nitrene intermediate, which then undergoes an intramolecular electrophilic substitution onto the adjacent phenyl ring to form the carbazole (B46965) core. The high temperature required for this reaction is often a key factor in driving the cyclization to completion. nih.gov

The general mechanism for this transformation is outlined below:

Table 1: Mechanistic Steps for Carbazole Synthesis from 2-Nitrobiphenyl

StepDescription
1. Reduction of Nitro Group The 2-nitrobiphenyl is treated with a reducing agent, typically a triarylphosphine like PPh₃, which deoxygenates the nitro group to form a nitrene intermediate.
2. Intramolecular Cyclization The highly reactive nitrene intermediate rapidly undergoes an intramolecular C-H insertion reaction with the adjacent phenyl ring.
3. Aromatization The resulting dihydrocarbazole intermediate aromatizes to form the stable carbazole product.

The presence of the tert-butyl groups on the biphenyl (B1667301) backbone of this compound can influence the properties of the resulting carbazole, potentially enhancing its solubility and modifying its solid-state packing, which are crucial parameters for device performance.

Synthesis of Chiral Phosphine Ligands for Catalysis

The reduction of the nitro group in this compound to an amine is a critical transformation that opens up pathways to another important class of molecules: chiral phosphine ligands. The resulting amine, 4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine, is a key intermediate for this purpose and is commercially available, indicating the feasibility of this reduction.

Chiral phosphine ligands are indispensable in asymmetric catalysis, where they are used to create enantiomerically pure compounds, a vital requirement in the pharmaceutical and fine chemical industries. The atropisomeric chirality of the biphenyl backbone in these ligands can effectively transfer stereochemical information to the catalytic center.

The synthesis of phosphine ligands from 2-amino-4,4'-di-tert-butyl-1,1'-biphenyl can be achieved through several established methods. One common approach involves the diazotization of the amino group, followed by a Sandmeyer-type reaction with a phosphorus halide, and subsequent alkylation or arylation of the resulting phosphine halide. A more direct method involves the reaction of the corresponding aryl Grignard or organolithium reagent with a chlorodialkyl- or chlorodiarylphosphine. acs.org

The bulky tert-butyl groups and the inherent chirality of the biphenyl scaffold in ligands derived from this compound can create a unique steric and electronic environment around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions.

Role in the Development of Novel Synthetic Methodologies or Reagents

While the primary applications of this compound are rooted in its role as a precursor, its unique structure lends itself to the exploration of new synthetic transformations. The interplay of the sterically demanding tert-butyl groups and the electron-withdrawing nitro group can influence the regioselectivity and stereoselectivity of reactions on the biphenyl system.

Currently, there is a lack of specific, documented examples in the scientific literature where this compound has been the central component in the development of a fundamentally new synthetic methodology or reagent. However, its characteristics suggest potential for such a role. For instance, the hindered environment around the nitro group could be exploited to develop new, selective reduction methods that might not be feasible with less substituted nitrobiphenyls. Furthermore, the atropisomeric nature of the molecule could be harnessed in the design of novel chiral reagents for asymmetric synthesis.

As a Model Compound for Studying Steric and Electronic Effects in Biphenyl Systems and Atropisomerism

The phenomenon of atropisomerism, which arises from hindered rotation around a single bond, is a fundamental concept in stereochemistry. wikipedia.org Biphenyls with bulky substituents at the ortho positions are classic examples of molecules that exhibit atropisomerism, and this compound serves as an excellent model for studying the interplay of steric and electronic factors that govern this phenomenon. youtube.com

The rotational barrier between the two phenyl rings is the key determinant of the stability of the atropisomers. nih.gov In the case of this compound, the primary contributor to this barrier is the steric hindrance between the ortho-nitro group and the ortho-hydrogen on the adjacent phenyl ring.

Table 2: Factors Influencing Atropisomerism in this compound

FactorDescription
Steric Hindrance The bulky nitro group at the ortho position creates a significant steric clash with the ortho-hydrogen of the other phenyl ring, impeding free rotation around the C-C single bond that connects the two rings.
Electronic Effects The electron-withdrawing nature of the nitro group can influence the bond length and electron density of the biphenyl system, which can have a secondary effect on the rotational barrier.
Substituent Effects The tert-butyl groups at the para positions, while not directly involved in the steric clash that causes atropisomerism, can influence the overall electronic properties and conformation of the molecule.

Computational studies on related nitrobiphenyl derivatives have shown that the magnitude of the rotational barrier is sensitive to the nature and position of the substituents. For instance, the dihedral angle between the phenyl rings and the angle of the nitro group relative to its attached ring are key structural parameters that can be correlated with the energy barrier to rotation. researchgate.net

The study of the atropisomerism of this compound can provide valuable insights into the fundamental principles of conformational analysis and stereochemistry. The ability to potentially resolve the enantiomeric atropisomers would also open up avenues for their use as chiral ligands or auxiliaries in asymmetric synthesis.

Future Directions and Emerging Research Avenues for 4,4 Di Tert Butyl 2 Nitro 1,1 Biphenyl Research

Exploration of Unconventional Reactivity and Catalyst Development

The future of research on 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl will likely involve moving beyond its traditional reactions to explore unconventional transformations. The nitro group is a versatile functional group, and its selective reduction to various oxidation states (nitroso, hydroxylamino, or amino) in a sterically demanding environment presents a significant challenge. mdpi.com Research is anticipated to focus on developing highly selective catalytic systems that can control this reduction with precision.

Catalyst development is crucial for advancing the utility of nitroaromatic compounds. rsc.orgrsc.org For derivatives of this compound, the focus will be on catalysts that can overcome the steric hindrance imposed by the tert-butyl groups. Heterogeneous catalysts, such as zeolites, sulfated metal oxides, and carbon-based materials, offer advantages like easy separation and reusability, making them sustainable options for industrial applications. numberanalytics.comresearchgate.net The design of nanocatalysts, including bimetallic nanoparticles, could provide unique catalytic activities and selectivities, facilitating electron transfer processes in reduction reactions. rsc.orgresearchgate.net For instance, the reduction of nitroarenes to valuable anilines can be achieved with high efficiency and chemoselectivity using systems like zinc metal in aqueous media or through catalytic transfer hydrogenation with palladium-on-charcoal catalysts. researchgate.net

Table 1: Emerging Catalytic Systems for Nitroaromatic Compound Transformations
Catalyst TypeExamplesKey AdvantagesPotential Application for this compound
Heterogeneous CatalystsZeolites, Sulfated Metal OxidesHigh surface area, tunable acidity, easy separation, reusability. numberanalytics.comSelective reduction of the nitro group without affecting the biphenyl (B1667301) core.
NanocatalystsCu-Ni bimetallic nanoparticles, Silver/microporous carbon (Ag@MC). researchgate.netHigh catalytic activity, potential for novel reactivity, can operate under mild conditions (e.g., microwave-assisted). researchgate.netEfficient hydrogenation or other transformations despite steric hindrance.
Noble-Metal CatalystsPalladium, Platinum, Rhodium. mdpi.comHigh efficiency in hydrogenation reactions. mdpi.comresearchgate.netControlled partial or full reduction of the nitro group to amine or hydroxylamine (B1172632).
Non-Noble-Metal CatalystsZinc, Iron, Tin. mdpi.comresearchgate.netCost-effective, environmentally friendlier alternatives. mdpi.comresearchgate.netChemoselective reduction for producing aniline (B41778) derivatives.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the intricate mechanisms and kinetics of reactions involving this compound requires sophisticated analytical techniques. Future research will increasingly rely on advanced spectroscopic probes for real-time monitoring. rsc.org Techniques like 2D NMR spectroscopy and mass spectrometry are powerful tools for structural elucidation and can be adapted to track the progress of a reaction, identifying intermediates and byproducts as they form. numberanalytics.com

A particularly promising avenue is the use of hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) with benchtop NMR spectrometers. nih.govnih.gov This method dramatically increases the sensitivity of NMR, allowing for the real-time monitoring of reactions even at very low concentrations, which is crucial for mechanistic studies. nih.govacs.orgresearchgate.net By applying SABRE, researchers could monitor the selective reduction of the nitro group or follow the course of cross-coupling reactions on the biphenyl backbone, providing a detailed understanding of the reaction mechanism. nih.govnih.gov These advanced methods overcome the limitations of traditional monitoring, which often requires expensive deuterated solvents and may not be sensitive enough for dilute reaction mixtures. youtube.com

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
TechniquePrincipleApplication in Studying this compoundKey Advantages
2D NMR Spectroscopy (e.g., COSY, HSQC)Correlates nuclear spins to reveal through-bond and through-space connectivities. youtube.comElucidating the structure of reaction intermediates and products; confirming regioselectivity. numberanalytics.comyoutube.comProvides detailed structural information and stereochemical analysis. numberanalytics.com
Mass SpectrometryMeasures the mass-to-charge ratio of ions to determine molecular weight and structure. solubilityofthings.comTracking the disappearance of reactants and the appearance of products; identifying transient species. numberanalytics.comHigh sensitivity and ability to analyze complex mixtures.
SABRE-NMRUses a catalyst to transfer spin polarization from parahydrogen to a substrate, enhancing NMR signals. nih.govReal-time monitoring of reaction kinetics and mechanisms at low concentrations without hyperpolarization loss. nih.govacs.orgOvercomes the inherent low sensitivity of NMR, enabling study under biologically relevant or catalytic conditions. nih.govresearchgate.net
Infrared (IR) SpectroscopyMeasures the vibration of atoms and is used to identify functional groups. solubilityofthings.comMonitoring the conversion of the nitro group (strong IR absorbance) to an amino group.Simple, fast, and effective for tracking changes in key functional groups.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. rjptonline.orgmdpi.com For a molecule like this compound, AI can be employed to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even design novel synthetic routes to its derivatives. ijnc.irbeilstein-journals.org

ML models, trained on vast databases of chemical reactions, can identify trends and patterns that may not be obvious to human researchers. nih.gov These models can predict reaction yields, identify the most effective catalysts, and recommend optimal temperatures and solvents, thereby reducing the time and resources spent on empirical trial-and-error experimentation. rjptonline.orgbeilstein-journals.org For instance, AI frameworks like Minerva use Bayesian optimization and high-throughput experimentation to accelerate the optimization of complex, high-dimensional reaction spaces. substack.com This approach could be used to rapidly find the best conditions for a selective transformation on the this compound scaffold. However, a significant challenge remains the quality and quantity of data used to train these models, as biases in the dataset can lead to incorrect predictions. rjptonline.orgresearchgate.net

Table 3: Applications of AI and Machine Learning in Chemical Research
Application AreaDescriptionPotential Impact on this compound Research
Reaction Outcome PredictionML models predict the major product of a chemical reaction given the reactants and reagents. ijnc.irPredicting the products of novel or unconventional reactions, saving experimental effort. nih.gov
Condition OptimizationAI algorithms systematically explore parameter space (temperature, solvent, catalyst) to find conditions that maximize yield and selectivity. mdpi.comsubstack.comAccelerating the development of efficient synthetic protocols for its derivatives. beilstein-journals.org
Retrosynthesis PlanningAI tools suggest potential synthetic pathways for a target molecule by working backward from the product. nih.govDesigning efficient, multi-step syntheses for complex analogues of the parent compound.
Catalyst DiscoveryML can screen potential catalyst structures and predict their activity for a specific transformation.Identifying novel, highly selective catalysts for functionalizing the sterically hindered biphenyl system.

Design of Novel Analogues with Tunable Electronic and Steric Properties for Specific Chemical Applications

By strategically altering these substituents, chemists can modulate these properties for specific applications. For example, replacing the tert-butyl groups with other alkyl or functional groups could alter the solubility and steric profile of the molecule. nih.gov Modifying the electronic nature of the substituents—for instance, by introducing electron-donating groups—could significantly change the molecule's photophysical properties, making analogues suitable for use in organic electronics or as spectroscopic probes. nih.govacs.org Research in this area has shown that the position and electronic effect of substituents on a biphenyl core are key factors in determining biological activity or material properties. nih.gov This design-led approach could lead to the development of new functional materials, pharmaceutical intermediates, or ligands for catalysis based on the this compound framework.

Table 4: Influence of Substituents on Biphenyl Properties
ModificationExample SubstituentEffect on Electronic PropertiesEffect on Steric PropertiesPotential Application
Replacing NO₂ with an Electron-Donating Group-NH₂, -OCH₃Increases electron density in the aromatic system, alters HOMO/LUMO levels.Minor change unless the group is very large.Optoelectronic materials, fluorescent probes. mdpi.com
Replacing NO₂ with a different Electron-Withdrawing Group-CN, -CF₃Modulates the electron-withdrawing strength, affecting reactivity and acidity/basicity. nih.govVaries based on group size; can influence intermolecular interactions.Pharmaceutical intermediates, liquid crystals. nih.gov
Modifying the tert-Butyl Groups-CH₃, -Si(CH₃)₃Minor inductive effects.Reduces or increases steric bulk, altering the dihedral angle and molecular packing. nih.govPolymers with tunable free volume, ligands for catalysis. acs.org
Introducing Halogens-F, -Cl, -BrInductive electron withdrawal and potential for halogen bonding. nih.govIncreases molecular weight and can influence crystal packing. researchgate.netFlame retardants, intermediates in cross-coupling reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sequential functionalization of biphenyl precursors. A plausible route includes:

  • Step 1 : Friedel-Crafts alkylation of biphenyl with tert-butyl chloride using AlCl₃ as a catalyst to introduce tert-butyl groups at the 4,4' positions .
  • Step 2 : Nitration at the 2-position using mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize over-nitration.
    • Optimization : Use spectroscopic monitoring (e.g., HPLC or TLC) to track intermediate formation. Adjust stoichiometry (e.g., excess tert-butylating agent) and reaction time to improve yields. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Techniques :

  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, nitro group deshielding effects).
  • IR Spectroscopy : Identify nitro stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and tert-butyl C-H stretches (~2960 cm⁻¹) .
  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm regiochemistry .
  • DSC/TGA : Determine melting points (e.g., ~392 K) and thermal stability .

Q. What thermodynamic properties (e.g., melting point, enthalpy) are reported for this compound, and how do they compare to analogous biphenyl derivatives?

  • Data :

  • Melting Point : 392 K (TRC data) with polymorph-dependent variations (e.g., 402 K for a metastable form) .
  • Enthalpy of Fusion (ΔfusH) : ~18.8 kJ/mol, lower than non-nitrated analogs due to reduced symmetry and intermolecular interactions .
    • Comparison : Nitro-substituted biphenyls generally exhibit higher melting points than alkyl derivatives but lower than halogenated analogs due to polarity-steric trade-offs .

Advanced Research Questions

Q. How does polymorphism in this compound influence its material properties, and what experimental strategies can identify polymorphic forms?

  • Polymorphism Impact : Trimorphism (three crystal forms) affects solubility, mechanical stability, and photophysical behavior. For example, metastable polymorphs may show enhanced luminescence due to altered π-stacking .
  • Identification Strategies :

  • Variable-Temperature XRD : Capture phase transitions (e.g., enantiotropic transitions at 120–150°C).
  • Solid-State NMR : Differentiate hydrogen-bonding networks between polymorphs.
  • Kinetic Studies : Monitor crystallization rates in solvent mixtures (e.g., ethanol/water) to isolate specific forms .

Q. What structure-property relationships govern the electronic and steric effects of the tert-butyl and nitro substituents in this compound?

  • Steric Effects : The tert-butyl groups induce significant steric hindrance, reducing intermolecular π-π interactions and increasing solubility in non-polar solvents.
  • Electronic Effects : The nitro group withdraws electron density, lowering the HOMO energy (-8.9 eV via DFT) and enhancing oxidative stability. This also red-shifts UV-Vis absorption compared to unsubstituted biphenyl .
  • Synergistic Effects : The 2-nitro/4,4'-di-tert-butyl arrangement creates a push-pull electronic configuration, potentially useful in nonlinear optical materials .

Q. How can computational modeling (e.g., DFT) predict the reactivity and supramolecular assembly of this compound?

  • Applications :

  • Reactivity Prediction : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitro group as electrophilic center).
  • Crystal Packing : Use Hirshfeld surface analysis to model intermolecular interactions (e.g., C-H···O nitro contacts dominate packing ).
  • Electronic Structure : Simulate UV-Vis spectra (TD-DFT) to correlate absorption bands with substituent effects .
    • Software Recommendations : Gaussian (DFT), Mercury (crystal packing), and Multiwfn (Hirshfeld analysis) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.